![molecular formula C22H15ClN2O2 B2404733 (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-27-4](/img/structure/B2404733.png)
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide, also known as BPOA, is a compound that has gained attention in the scientific community due to its potential applications in drug development. BPOA belongs to the class of acrylamide derivatives and has been shown to possess various biological activities.
Scientific Research Applications
Synthesis and Characterization
Chiral Stationary Phases for Chromatography : Tian et al. (2010) explored acrylamide derivatives for creating chiral stationary phases (CSPs) in chromatography. These CSPs showed promising enantioseparation capacities for racemic compounds, suggesting their utility in analytical and preparative chromatography (Tian et al., 2010).
Optically Active Polymers : In another study by Lu et al. (2010), optically active acrylamide derivatives were synthesized and polymerized, demonstrating potential for chiral recognition and applications in stereoselective processes (Lu et al., 2010).
Biological Activities
Antimicrobial Agents : Research by Patel and Shaikh (2011) on derivatives of acrylamides showed significant antimicrobial activities, highlighting their potential in developing new antimicrobial compounds (Patel & Shaikh, 2011).
Antitumor Activities : A study by Elmagd et al. (2017) used thiosemicarbazide derivatives as a building block for synthesizing heterocyclic compounds, which were then evaluated for their antitumor activities (Elmagd et al., 2017).
Polymer Science
- Polyacrylamides with Antimicrobial Properties : Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides that showed promising antibacterial and antifungal activities, suggesting their use in medical and industrial applications (Boopathy et al., 2017).
Material Science
- Photocrosslinkable Polymers : Research by Suresh et al. (2016) involved the synthesis of triazine-based polymers that exhibited enhanced photocrosslinking properties, indicating their potential in material science applications (Suresh et al., 2016).
properties
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-6-2-1-5-15(18)11-14-21(26)24-17-12-9-16(10-13-17)22-25-19-7-3-4-8-20(19)27-22/h1-14H,(H,24,26)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJORNFPXCFTPNT-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

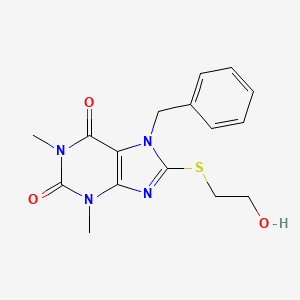
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)
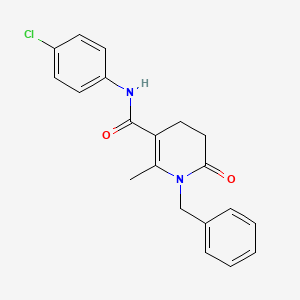
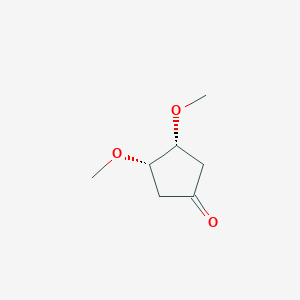
![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)
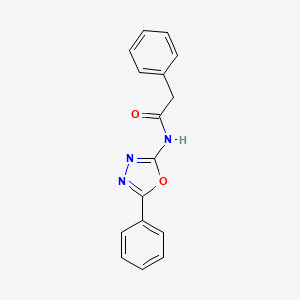
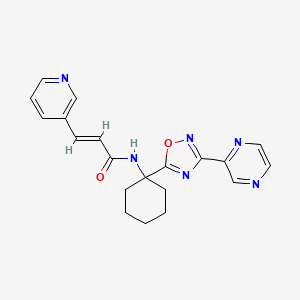

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)


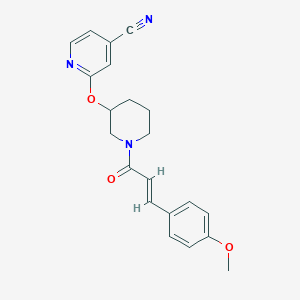
![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)
![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)